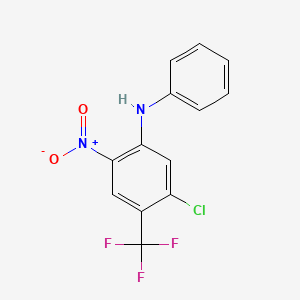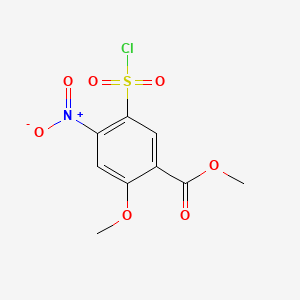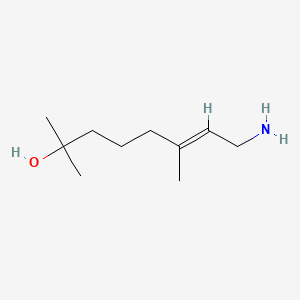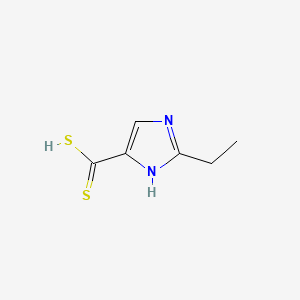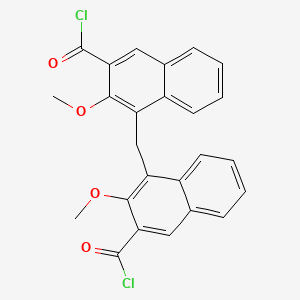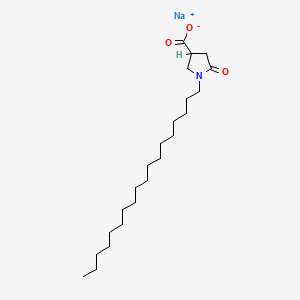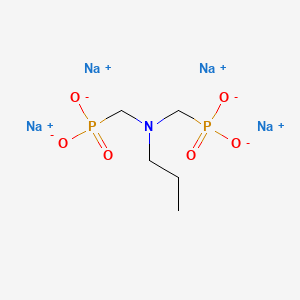
Tetrasodium ((propylimino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C6H12NNa4O6P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, which makes it useful in a variety of fields including water treatment, detergents, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Propylamine reacts with formaldehyde to form an intermediate compound.
Step 2: The intermediate compound then reacts with phosphorous acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while substitution reactions can produce a range of substituted phosphonates.
Aplicaciones Científicas De Investigación
Tetrasodium ((propylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is used in studies involving enzyme inhibition and metal ion transport.
Industry: The compound is used in water treatment to prevent scale formation and in detergents to enhance cleaning efficiency.
Mecanismo De Acción
The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion complexes. This chelating ability is due to the presence of multiple phosphonate groups that can coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Another chelating agent used in water treatment and detergents.
Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and as a chelating agent.
Uniqueness
Tetrasodium ((propylimino)bis(methylene))diphosphonate is unique due to its specific structure, which provides distinct chelating properties compared to other compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications.
Propiedades
Número CAS |
94199-80-1 |
|---|---|
Fórmula molecular |
C5H11NNa4O6P2 |
Peso molecular |
335.05 g/mol |
Nombre IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clave InChI |
QERBDUDCPJCLER-UHFFFAOYSA-J |
SMILES canónico |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



